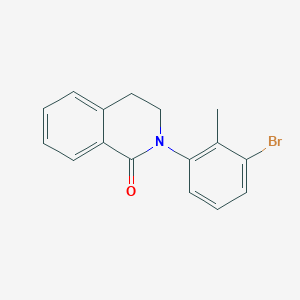![molecular formula C12H9N3O B8512572 6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8512572.png)
6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused pyrrolo and pyrimidine rings, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine typically involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with various reagents. For instance, the reaction with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol can yield the desired compound . The reaction conditions often include the use of anhydrous potassium carbonate in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The scalability of these reactions is facilitated by the availability of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, anhydrous potassium carbonate, and various solvents such as DMF . The reaction conditions are typically mild, often carried out at room temperature.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities.
Scientific Research Applications
6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells and the suppression of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
7H-pyrrolo[2,3-d]pyrimidin-4-ol: This compound shares a similar core structure but lacks the phenyl group at the 6-position.
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This derivative has a chlorine atom at the 4-position instead of a hydroxyl group.
Uniqueness
6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine is unique due to its phenyl substitution at the 6-position, which can enhance its biological activity and specificity compared to other similar compounds . This substitution can also influence the compound’s chemical reactivity and interaction with molecular targets.
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
6-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H9N3O/c16-12-9-6-10(8-4-2-1-3-5-8)15-11(9)13-7-14-12/h1-7H,(H2,13,14,15,16) |
InChI Key |
GAMJQSLUWWEVCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)N=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


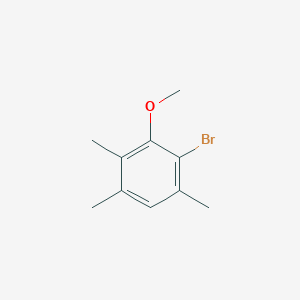
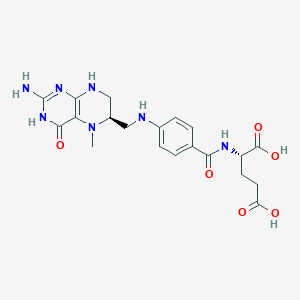
![1H-Pyrrolo[2,3-b]pyridine-5-methanamine, 2-(trifluoromethyl)-](/img/structure/B8512507.png)

![1-[3-(m-Methylphenyl)propyl]piperazine](/img/structure/B8512520.png)
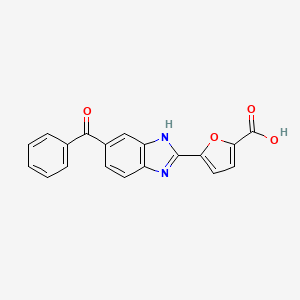
![2-[Amino-(2-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B8512532.png)
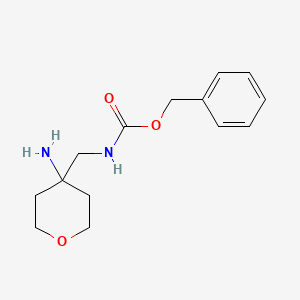
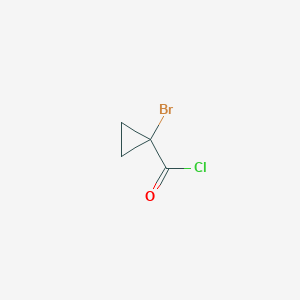
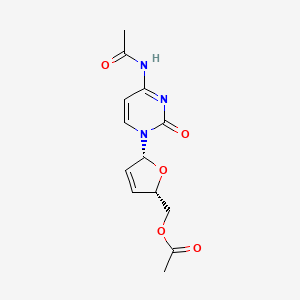
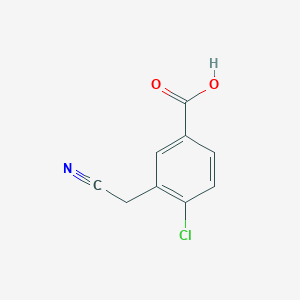
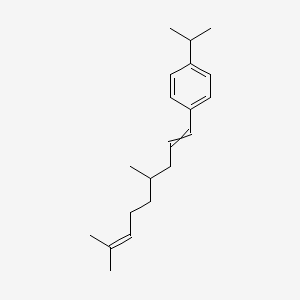
![Ethyl 2-[4-(2-aminoethyl)-phenoxy]-2-methylpropionate](/img/structure/B8512560.png)
